molecular formula C22H21NO5 B12326525 5-Cyano-2-{[(4-methylbenzoyl)oxy]methyl}tetrahydrofuran-3-yl 4-methylbenzoate

5-Cyano-2-{[(4-methylbenzoyl)oxy]methyl}tetrahydrofuran-3-yl 4-methylbenzoate

Cat. No.: B12326525
M. Wt: 379.4 g/mol
InChI Key: CNZCFLNRRCOAAM-HSALFYBXSA-N
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Description

5-Cyano-2-{[(4-methylbenzoyl)oxy]methyl}tetrahydrofuran-3-yl 4-methylbenzoate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a tetrahydrofuran ring substituted with cyano and methylbenzoyl groups, making it a subject of interest in synthetic organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-2-{[(4-methylbenzoyl)oxy]methyl}tetrahydrofuran-3-yl 4-methylbenzoate typically involves multi-step organic reactions. One common approach is the esterification of tetrahydrofuran derivatives with 4-methylbenzoic acid under acidic conditions. The cyano group can be introduced through nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Cyano-2-{[(4-methylbenzoyl)oxy]methyl}tetrahydrofuran-3-yl 4-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano or ester groups using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-Cyano-2-{[(4-methylbenzoyl)oxy]methyl}tetrahydrofuran-3-yl 4-methylbenzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Cyano-2-{[(4-methylbenzoyl)oxy]methyl}tetrahydrofuran-3-yl 4-methylbenzoate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3S,5R)-5-Chloro-2-{[(4-methylbenzoyl)oxy]methyl}tetrahydrofuran-3-yl 4-methylbenzoate
  • (2R,3S,5R)-5-(2,6-dichloro-9H-purin-9-yl)-2-{[(4-methylbenzoyl)oxy]methyl}tetrahydrofuran-3-yl 4-methylbenzoate

Uniqueness

5-Cyano-2-{[(4-methylbenzoyl)oxy]methyl}tetrahydrofuran-3-yl 4-methylbenzoate is unique due to the presence of the cyano group, which imparts distinct reactivity and potential biological activity compared to its analogs. The specific arrangement of functional groups also contributes to its unique chemical properties and applications.

Properties

Molecular Formula

C22H21NO5

Molecular Weight

379.4 g/mol

IUPAC Name

[(2R,3S,5R)-5-cyano-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate

InChI

InChI=1S/C22H21NO5/c1-14-3-7-16(8-4-14)21(24)26-13-20-19(11-18(12-23)27-20)28-22(25)17-9-5-15(2)6-10-17/h3-10,18-20H,11,13H2,1-2H3/t18-,19+,20-/m1/s1

InChI Key

CNZCFLNRRCOAAM-HSALFYBXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@@H](O2)C#N)OC(=O)C3=CC=C(C=C3)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)C#N)OC(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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